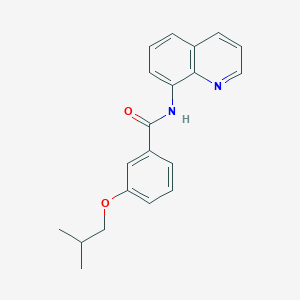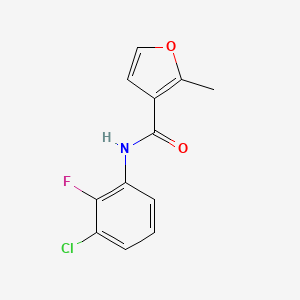
4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl)piperazin-2-one, also known as TBOA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. TBOA is a piperazine derivative, which is a class of compounds known for their diverse biological activities.
作用機序
4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl)piperazin-2-one acts as a competitive inhibitor of glutamate transporters, binding to the substrate-binding site of the transporter and preventing the uptake of glutamate. This results in an increase in extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage. 4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl)piperazin-2-one has also been shown to inhibit other transporters such as GABA transporters and glycine transporters.
Biochemical and Physiological Effects:
4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl)piperazin-2-one has been shown to have various biochemical and physiological effects, including the inhibition of glutamate transporters, the increase in extracellular glutamate levels, and the induction of excitotoxicity. 4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl)piperazin-2-one has also been shown to have anticonvulsant effects in animal models of epilepsy, suggesting its potential use in the treatment of this disorder.
実験室実験の利点と制限
4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl)piperazin-2-one has several advantages for lab experiments, including its high potency and selectivity for glutamate transporters. However, 4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl)piperazin-2-one has some limitations, including its potential toxicity and the need for careful dosing and administration.
将来の方向性
There are several future directions for the study of 4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl)piperazin-2-one. One area of research is the development of more potent and selective inhibitors of glutamate transporters. Another area of research is the investigation of the potential therapeutic applications of 4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl)piperazin-2-one in the treatment of neurological disorders such as epilepsy and stroke. Additionally, the study of 4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl)piperazin-2-one in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease may provide valuable insights into the role of glutamate transporters in these disorders. Finally, the development of 4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl)piperazin-2-one-based imaging agents for the visualization of glutamate transporters in vivo may have significant clinical applications.
合成法
The synthesis of 4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl)piperazin-2-one involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting compound is then treated with acetic anhydride to obtain 4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl)piperazin-2-one. This method yields a pure product with high yield and is widely used in the synthesis of 4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl)piperazin-2-one.
科学的研究の応用
4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl)piperazin-2-one has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl)piperazin-2-one is in the study of glutamate transporters. Glutamate is a neurotransmitter that plays a crucial role in the central nervous system. Glutamate transporters are responsible for the removal of excess glutamate from the synaptic cleft, and their dysfunction has been implicated in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. 4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl)piperazin-2-one has been shown to inhibit glutamate transporters, making it a valuable tool for studying their function and dysfunction.
特性
IUPAC Name |
4-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c16-12-7-15(6-5-14-12)13(17)10-8-18-11-4-2-1-3-9(10)11/h8H,1-7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVADWALKWZSOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)N3CCNC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl)piperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]benzamide](/img/structure/B7537456.png)
![2-[3-(Fluorosulfonyl)phenyl]acetic acid](/img/structure/B7537462.png)
![6-cyclopropyl-N-(2,5-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537463.png)

![3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide](/img/structure/B7537471.png)
![N-[4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-yl]oxane-4-carboxamide](/img/structure/B7537492.png)



![4-[2-(2,4,6-Trimethylphenoxy)acetyl]piperazin-2-one](/img/structure/B7537523.png)

![4-[2-(2,3-Dimethylphenoxy)acetyl]piperazin-2-one](/img/structure/B7537535.png)
![(3-Fluorophenyl)-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7537543.png)
![4-[4-(Propan-2-yl)benzoyl]piperazin-2-one](/img/structure/B7537547.png)